molecular formula C8H11NO2S B14802507 N-(2-hydroxyethyl)-2-(thiophen-2-yl)acetamide CAS No. 10328-41-3

N-(2-hydroxyethyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B14802507
CAS No.: 10328-41-3
M. Wt: 185.25 g/mol
InChI Key: SIPZZHHWFJESTL-UHFFFAOYSA-N
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Description

Thienylacetamido-ethanol is an organic compound that features a thienyl group attached to an acetamido-ethanol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thienylacetamido-ethanol typically involves the reaction of thienylacetic acid with ethanolamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the acetamido linkage. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of Thienylacetamido-ethanol may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. Purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Thienylacetamido-ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in the ethanol moiety can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives depending on the reducing agent used.

    Substitution: The thienyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Formation of thienylacetamido-acetaldehyde or thienylacetamido-acetic acid.

    Reduction: Formation of thienylacetamido-ethane.

    Substitution: Formation of various substituted thienylacetamido-ethanol derivatives.

Scientific Research Applications

Thienylacetamido-ethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Thienylacetamido-ethanol involves its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Thienylacetamido-methanol
  • Thienylacetamido-propanol
  • Thienylacetamido-butanol

Uniqueness

Thienylacetamido-ethanol is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for research and development.

Properties

CAS No.

10328-41-3

Molecular Formula

C8H11NO2S

Molecular Weight

185.25 g/mol

IUPAC Name

N-(2-hydroxyethyl)-2-thiophen-2-ylacetamide

InChI

InChI=1S/C8H11NO2S/c10-4-3-9-8(11)6-7-2-1-5-12-7/h1-2,5,10H,3-4,6H2,(H,9,11)

InChI Key

SIPZZHHWFJESTL-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CC(=O)NCCO

Origin of Product

United States

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